molecular formula C6H11BrN2Si B11889235 4-Bromo-1-(trimethylsilyl)-1H-pyrazole CAS No. 189332-04-5

4-Bromo-1-(trimethylsilyl)-1H-pyrazole

Cat. No.: B11889235
CAS No.: 189332-04-5
M. Wt: 219.15 g/mol
InChI Key: SUTUNURRCQYSQO-UHFFFAOYSA-N
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Description

4-Bromo-1-(trimethylsilyl)-1H-pyrazole is a heterocyclic organic compound that contains both bromine and trimethylsilyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(trimethylsilyl)-1H-pyrazole typically involves the bromination of 1-(trimethylsilyl)-1H-pyrazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the pyrazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(trimethylsilyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).

    Coupling Reactions: Often performed in the presence of a palladium catalyst and a base, such as potassium phosphate (K3PO4), in solvents like toluene or ethanol.

    Reduction Reactions: Conducted using hydrogen gas and a palladium catalyst in an inert solvent like ethanol or methanol.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

    Coupling Reactions: Products are typically biaryl or aryl-alkyl pyrazoles.

    Reduction Reactions: The major product is 1-(trimethylsilyl)-1H-pyrazole.

Scientific Research Applications

4-Bromo-1-(trimethylsilyl)-1H-pyrazole has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Material Science: Explored for its use in the synthesis of novel materials with unique properties.

    Catalysis: Studied for its potential role as a ligand in catalytic reactions.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(trimethylsilyl)-1H-pyrazole depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the pyrazole ring. In coupling reactions, the compound participates in the formation of new carbon-carbon bonds through palladium-catalyzed mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
  • 4-Bromo-1-(trimethylsilyl)-1H-indole

Uniqueness

4-Bromo-1-(trimethylsilyl)-1H-pyrazole is unique due to the presence of both bromine and trimethylsilyl groups on the pyrazole ring, which imparts distinct reactivity and stability compared to other similar compounds. This makes it a valuable intermediate in various synthetic applications.

Properties

CAS No.

189332-04-5

Molecular Formula

C6H11BrN2Si

Molecular Weight

219.15 g/mol

IUPAC Name

(4-bromopyrazol-1-yl)-trimethylsilane

InChI

InChI=1S/C6H11BrN2Si/c1-10(2,3)9-5-6(7)4-8-9/h4-5H,1-3H3

InChI Key

SUTUNURRCQYSQO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N1C=C(C=N1)Br

Origin of Product

United States

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